

Urolithin D chemical structure and properties

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Compound of Interest

Compound Name: Urolithin D

Cat. No.: B031458

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Urolithin D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D is a metabolite produced by the gut microbiota from ellagic acid and ellagitannins, which are found in various fruits and nuts like pomegranates, berries, and walnuts.^[1] As a member of the urolithin family, **Urolithin D** has garnered significant interest in the scientific community for its potential therapeutic properties. This document provides an in-depth overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for **Urolithin D**.

Chemical Structure and Properties

Urolithin D, systematically named 3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one, is a polycyclic aromatic compound. Its structure is characterized by a dibenzo- α -pyrone core with four hydroxyl groups, which contribute to its biological activity.

Table 1: Chemical Identifiers for **Urolithin D**

Identifier	Value
IUPAC Name	3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one
Synonyms	3,4,8,9-Tetrahydroxyurolithin, Uro-D
CAS Number	131086-98-1
Molecular Formula	C ₁₃ H ₈ O ₆
SMILES	<chem>c1cc(c(c2c1c3cc(c(cc3c(=O)o2)O)O)O)O</chem>
InChI	InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H
InChIKey	NEZDQSKPNPRYAW-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **Urolithin D**

Property	Value	Reference
Molecular Weight	260.20 g/mol	
Appearance	Yellow crystalline solid	
Melting Point	>260°C (decomposes)	
Solubility	Soluble in ethanol and dimethyl sulfoxide (DMSO)	

Biological and Pharmacological Properties

Urolithin D exhibits a range of biological activities, making it a compound of interest for further investigation in drug development.

Antioxidant Activity

Urolithin D is recognized as a potent antioxidant.[2] This activity is attributed to its ability to scavenge free radicals, which can help mitigate oxidative stress within cells.[2] The antioxidant

potential of urolithins, including **Urolithin D**, is a key area of research for their health benefits. [3][4]

Anti-inflammatory Effects

Preliminary studies suggest that **Urolithin D** may possess anti-inflammatory properties, potentially reducing the symptoms associated with inflammatory conditions. The anti-inflammatory actions of urolithins are a significant aspect of their therapeutic potential. [5][6]

Anticancer Potential

Urolithin D has demonstrated inhibitory effects on certain cancer cells in laboratory settings. Research indicates that urolithins can modulate various pathways involved in cancer progression, such as cell cycle arrest and apoptosis. [7][8] Specifically, **Urolithin D** has been shown to inhibit CYP1B1 activity in prostate cancer cells, an enzyme implicated in cancer development. [1]

EphA2 Receptor Antagonism

Urolithin D acts as a competitive and reversible antagonist of the EphA2 receptor. [2][9] It selectively inhibits the binding of ephrin-A1 to EphA2, with an IC_{50} of 0.9 μ M. [2][10] This inhibition blocks the ephrin-A1-induced phosphorylation of EphA2 in a dose-dependent manner, with an IC_{50} of 0.7 μ M in PC3 prostate cancer cells. [2][11]

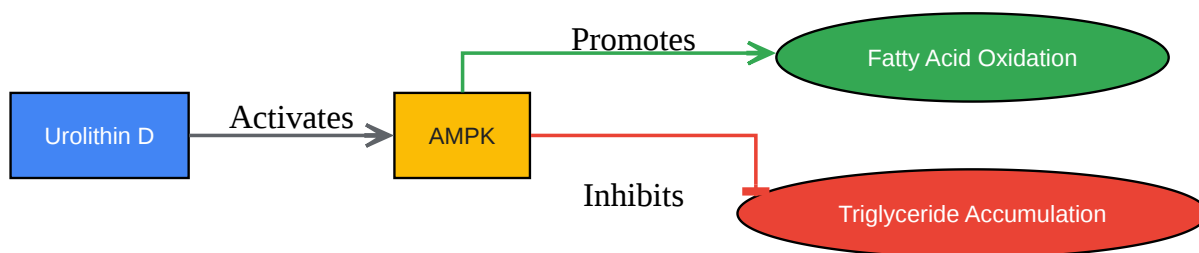
Metabolic Regulation

Urolithin D plays a role in metabolic regulation by suppressing triglyceride accumulation and promoting fatty acid oxidation. [2][12] This is achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. [2][12]

Signaling Pathways

AMPK Signaling Pathway

Urolithin D activates the AMPK signaling pathway, a central regulator of cellular energy homeostasis. [2][12] Activation of AMPK by **Urolithin D** leads to a decrease in triglyceride accumulation and an increase in fatty acid oxidation in both adipocytes and hepatocytes. [12][13]

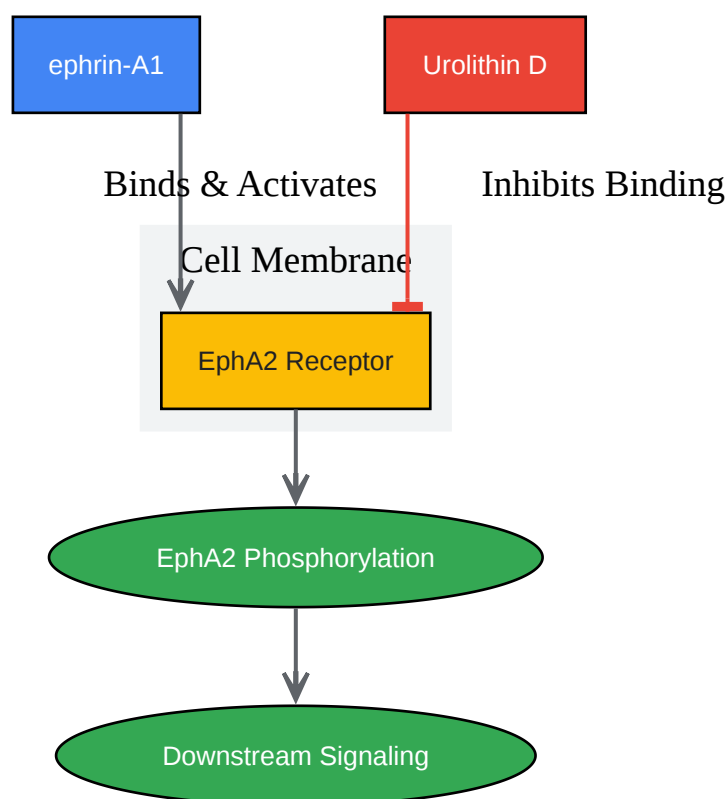


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Caption: Urolithin D activates the AMPK signaling pathway.

EphA2 Receptor Signaling Pathway

Urolithin D selectively inhibits the EphA2 receptor, a member of the Eph receptor tyrosine kinase family. By acting as a competitive antagonist, **Urolithin D** prevents the binding of its ligand, ephrin-A1, thereby blocking downstream signaling events such as receptor phosphorylation.^{[9][11]}



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Caption: Urolithin D inhibits EphA2 receptor signaling.

Experimental Protocols

Inhibition of EphA2-ephrin-A1 Binding Assay (ELISA-based)

This protocol is a general representation of an ELISA-based binding assay to screen for inhibitors of protein-protein interactions.

- **Plate Coating:** Coat a 96-well microplate with recombinant human EphA2-Fc chimera protein overnight at 4°C.
- **Washing:** Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- **Blocking:** Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- **Washing:** Repeat the washing step.
- **Compound Incubation:** Add various concentrations of **Urolithin D** (dissolved in a suitable solvent like DMSO and diluted in assay buffer) to the wells. Include a vehicle control (solvent only).
- **Ligand Addition:** Add biotinylated ephrin-A1-Fc to the wells and incubate for 2 hours at room temperature to allow for competitive binding.
- **Washing:** Repeat the washing step.
- **Detection:** Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Substrate Addition:** Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.
- **Stop Reaction:** Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

- **Measurement:** Measure the absorbance at 450 nm using a microplate reader. The decrease in absorbance in the presence of **Urolithin D** indicates inhibition of binding.

Inhibition of EphA2 Phosphorylation Assay (Western Blot)

This protocol describes a typical Western blot analysis to assess the phosphorylation status of a receptor.

- **Cell Culture:** Culture prostate cancer cells (e.g., PC3) to 70-80% confluency.
- **Serum Starvation:** Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
- **Compound Treatment:** Pre-incubate the cells with various concentrations of **Urolithin D** for a specified time (e.g., 40 minutes).^[2]
- **Ligand Stimulation:** Stimulate the cells with ephrin-A1-Fc for a short period (e.g., 15-30 minutes) to induce EphA2 phosphorylation.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:**
 - Separate equal amounts of protein on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for phosphorylated EphA2 (p-EphA2) overnight at 4°C.

- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
- Data Analysis: Quantify the band intensities and normalize the p-EphA2 signal to the total EphA2 or a loading control (e.g., β -actin) to determine the extent of phosphorylation inhibition.

Triglyceride Accumulation Assay (Oil Red O Staining)

This protocol outlines the staining of intracellular lipid droplets to quantify triglyceride accumulation.

- Cell Culture and Differentiation: Culture human adipogenic stem cells and induce differentiation into adipocytes in the presence of various concentrations of **Urolithin D** (e.g., 30 μ M) for a specified period (e.g., 1-10 days).[\[2\]](#)[\[12\]](#)
- Fixation: Wash the differentiated adipocytes with PBS and fix them with 10% formalin for at least 1 hour.
- Washing: Wash the cells with water.
- Oil Red O Staining:
 - Prepare a working solution of Oil Red O stain.
 - Incubate the fixed cells with the Oil Red O working solution for 10-15 minutes at room temperature.
- Washing: Wash the cells with water until the water runs clear.
- Imaging: Visualize the stained lipid droplets under a microscope and capture images.
- Quantification:

- To quantify the accumulated triglycerides, elute the Oil Red O stain from the cells using isopropanol.
- Measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm) using a spectrophotometer. A decrease in absorbance indicates reduced triglyceride accumulation.

Antioxidant Capacity Assays (DPPH and ABTS)

These are common in vitro assays to evaluate the free radical scavenging activity of a compound.

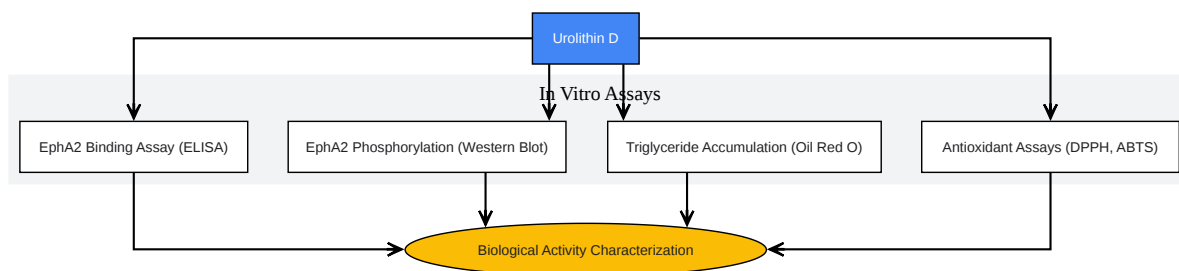
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay[\[14\]](#)[\[15\]](#)

- Reagent Preparation: Prepare a stock solution of DPPH in methanol.
- Reaction Mixture: In a 96-well plate, add a solution of **Urolithin D** at various concentrations to the DPPH solution. Include a control (DPPH solution with solvent) and a blank (methanol).
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at approximately 517 nm.
- Calculation: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates radical scavenging.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay[\[14\]](#)[\[15\]](#)

- Reagent Preparation: Generate the ABTS radical cation (ABTS^{•+}) by reacting ABTS with potassium persulfate.
- Reaction Mixture: In a 96-well plate, add a solution of **Urolithin D** at various concentrations to the ABTS^{•+} solution.
- Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes).
- Measurement: Measure the absorbance at approximately 734 nm.

- Calculation: Calculate the percentage of ABTS•+ scavenging activity. A decrease in absorbance indicates radical scavenging.



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Caption: General workflow for characterizing **Urolithin D**'s biological activity.

Conclusion

Urolithin D, a gut microbial metabolite of ellagitannins, demonstrates a compelling profile of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action, particularly the inhibition of the EphA2 receptor and activation of the AMPK signaling pathway, position it as a promising candidate for further research and development in the fields of oncology and metabolic diseases. The experimental protocols provided in this guide offer a foundation for researchers to investigate the multifaceted therapeutic potential of **Urolithin D**.

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